1-Hydroxypiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122556-75-6 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.1 g/mol |
IUPAC Name |
1-hydroxypiperazine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-2-6(9)4(8)1-5-3/h9H,1-2H2,(H,5,7) |
InChI Key |
ADVNFRJYCXIMSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)O |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)O |
Synonyms |
2,5-Piperazinedione,1-hydroxy-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hydroxypiperazine 2,5 Dione and Its Analogs
Precursor-Based Cyclization Strategies
These strategies focus on creating a linear dipeptide-like molecule that is primed for efficient intramolecular cyclization to form the stable six-membered piperazine-2,5-dione ring.
A successful and high-yielding route involves the synthesis and cyclization of N-hydroxydipeptide methyl esters, which serve as the immediate precursors to the target cyclic hydroxamic acids. psu.edu
A robust synthetic pathway for preparing chiral 1-hydroxypiperazine-2,5-diones starts with readily available Boc-L-amino acids and N-benzyloxyglycine methyl ester. psu.edu The synthesis proceeds through a multi-step sequence:
Dipeptide Formation : The initial step involves the coupling of a Boc-protected L-amino acid with N-benzyloxyglycine methyl ester to form the corresponding Boc-aminoacyl-N-benzyloxyglycine methyl ester. psu.edu
Deprotection : The tert-butoxycarbonyl (Boc) protecting group is then removed from the dipeptide ester. psu.edu
Cyclization : The resulting dipeptide ester amine spontaneously cyclizes upon standing at room temperature to produce the 1-benzyloxypiperazine-2,5-dione intermediate. psu.edu
Debenzylation : The final step is the removal of the N-benzyl group via catalytic hydrogenolysis, which yields the desired 1-hydroxypiperazine-2,5-dione. psu.edu
This method provides good yields for a variety of derivatives, as detailed in the table below.
| Starting Boc-L-Amino Acid | Resulting this compound, c-(HO)Gly-X | Overall Yield (%) |
| Boc-Gly | c-(HO)Gly-Gly | 71 |
| Boc-L-Ala | c-(HO)Gly-L-Ala | 81 |
| Boc-L-Val | c-(HO)Gly-L-Val | 80 |
| Boc-L-Leu | c-(HO)Gly-L-Leu | 74 |
| Boc-L-Phe | c-(HO)Gly-L-Phe | 76 |
| Boc-L-Asp(OBzl) | c-(HO)Gly-L-Asp | 65 |
| Data sourced from Akiyama et al., 1986. psu.edu |
A significant finding in this synthetic approach is the accelerated rate of ring closure for the dipeptide precursors. The cyclization rates for N-hydroxy- and N-benzyloxydipeptide methyl esters are reported to be 38 to 77 times greater than that of a standard dipeptide like phenylalanylglycine methyl ester. psu.edu This rate enhancement is a critical factor for the high efficiency of the synthesis. The increased rate is attributed to the higher nucleophilicity of the hydroxylamine (B1172632) nitrogen compared to a standard amine nitrogen, a phenomenon often referred to as the alpha effect, which facilitates the intramolecular attack on the ester carbonyl to close the ring.
An alternative and novel strategy provides access to chiral 1-hydroxypiperazine-2,5-diones through the reductive cyclization of N-nitroacetyl derivatives of amino acid esters. ias.ac.inpsu.edu This method avoids the often tedious synthesis of linear N-hydroxydipeptides. ias.ac.in
The key step in this pathway is the reduction of the nitro group of an N-nitroacetyl derivative of an (S)-α-amino acid ester. ias.ac.in This transformation is effectively carried out using zinc dust in the presence of aqueous ammonium (B1175870) chloride and ethanol (B145695) at a controlled temperature of 30 °C. ias.ac.in This specific reagent combination is crucial for the selective reduction of the nitro group to a hydroxylamine without affecting other functional groups, such as esters. nih.govresearchgate.net For example, N-nitroacetyl-(S)-proline ethyl ester was successfully reduced and cyclized to the corresponding this compound in 85% yield. ias.ac.in Similarly, derivatives of (S)-valine and (S)-phenylalanine were also converted, albeit in lower yields of 40-45%. ias.ac.in
| Starting N-Nitroacetyl Derivative | Resulting this compound | Yield (%) |
| N-nitroacetyl-(S)-proline ethyl ester | (3S)-1-hydroxy-3-alkylpiperazine-2,5-dione fused system | 85 |
| N-nitroacetyl-(S)-valine ethyl ester | (3S)-1-hydroxy-3-isopropylpiperazine-2,5-dione | 40-45 |
| N-nitroacetyl-(S)-phenylalanine ethyl ester | (3S)-1-hydroxy-3-benzylpiperazine-2,5-dione | 40-45 |
| Data sourced from a publication by the IAS Fellows. ias.ac.in |
A significant advantage of the zinc-mediated reduction method is that the hydroxylamine intermediate is generated in situ. ias.ac.inpsu.edu This newly formed hydroxylamine is not isolated but is directly subjected to cyclization. psu.edu After the initial reduction is complete, the reaction mixture is typically refluxed in ethanol. ias.ac.in This heating step promotes the intramolecular cyclization of the hydroxylamine onto the ester carbonyl group, leading to the formation of the stable this compound ring system in a one-pot procedure. ias.ac.inpsu.edu This process efficiently constructs the target heterocyclic compound from the N-nitroacetyl precursor. psu.edu
Reduction and Cyclization of N-Nitroacetyl Derivatives
Direct Oxidation Approaches to N-Hydroxylated Amides
Direct oxidation of the amide nitrogen to an N-hydroxy amide is a fundamental transformation for accessing 1-hydroxypiperazine-2,5-diones. One approach involves the oxidation of trimethylsilylated secondary amides using a peroxo-molybdenum complex, MoO₅·HMPA. psu.edu This method is particularly effective for aromatic amides and has been applied to the synthesis of herbicidal 2,4-dihydroxybenzoxazinones. psu.edu The trimethylsilylation of the amide nitrogen activates it towards oxidation. psu.edu
Another direct method involves the oxidation of amines using benzoyl peroxide (BPO). nih.govrsc.org Researchers have developed an efficient protocol for the direct formation of the N-O bond from amines and BPO, which minimizes the formation of undesirable C-N bonded amide byproducts. rsc.org The presence of water and cesium carbonate is crucial for achieving high selectivity and yield in the oxidation of 1,2-diamines to bis-(benzoyloxy)-1,2-diamines. nih.govrsc.org This method is applicable to a wide range of primary and secondary amines and allows for the synthesis of chiral bis-hydroxamic acids and bis-hydroxylamines in two steps from 1,2-diamines. nih.gov
Oxoammonium-catalyzed oxidation represents another strategy for the conversion of N-substituted amines to their corresponding amides. chemrxiv.org By tuning the steric and electronic properties of the catalyst, a broad range of carbamates, sulfonamides, ureas, and amides can be oxidized to imides. chemrxiv.org This method utilizes a hydride transfer mechanism and has been demonstrated on a large scale using a continuous flow setup. chemrxiv.org
Ring Expansion Protocols for N-Oxy-2,5-diketopiperazines
Ring expansion strategies provide an alternative and often advantageous route to N-oxy-2,5-diketopiperazines, particularly for late-stage installation of the hydroxamic acid functionality.
Stereoselective Synthesis of Chiral 1-Hydroxypiperazine-2,5-diones
The synthesis of chiral 1-hydroxypiperazine-2,5-diones is of significant interest due to the prevalence of these stereocenters in biologically active molecules. ias.ac.inpsu.edu
Introduction of Chiral Centers at C-3 and C-6 Positions
Chiral centers can be introduced at the C-3 and C-6 positions of the piperazine-2,5-dione ring through various synthetic strategies. One general method starts with Boc-L-amino acids and N-benzyloxyglycine methyl ester to prepare 1-hydroxypiperazine-2,5-diones with a chiral center at the C-3 position. psu.edu Further modifications can introduce substituents at the C-6 position. ias.ac.in For instance, the N-nitroacetyl derivatives of amino acid esters can be cyclized to form (3S)-1-hydroxy-3-alkylpiperazine-2,5-diones. ias.ac.in Subsequently, alkyl substituents can be introduced on the glycine (B1666218) moiety at the nitroacetyl stage via methods like Pd⁰-catalyzed allylation. ias.ac.in
| Starting Material | Reagents | Product | Yield (%) |
| N-nitroacetyl-(S)-proline ethyl ester | 1. Pd(PPh₃)₄, PPh₃, Allyl ethyl carbonate; 2. Zn, NH₄Cl, EtOH | (3S)-1-Hydroxy-3-alkylpiperazine-2,5-dione | Good |
| N-nitroacetyl-(S)-valine ethyl ester | Zn, NH₄Cl, EtOH | (3S)-1-Hydroxy-3-isopropylpiperazine-2,5-dione | 40-45 |
| N-nitroacetyl-(S)-phenylalanine ethyl ester | Zn, NH₄Cl, EtOH | (3S)-3-Benzyl-1-hydroxypiperazine-2,5-dione | 40-45 |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis is crucial for controlling the relative stereochemistry of multiple chiral centers. libretexts.org In the context of 1-hydroxypiperazine-2,5-diones, diastereoselective approaches often involve the reduction of a diastereomeric mixture of precursors. For example, the reduction of a diastereomeric mixture of N-nitroacetyl derivatives using Zn/aq. NH₄Cl/EtOH, followed by cyclization, yields 6-mono-substituted-1-hydroxypiperazine-2,5-diones as a mixture of diastereomers with good chemical yields. ias.ac.in The introduction of a second identical allyl group can simplify the complexity arising from multiple asymmetric centers. ias.ac.in
| Precursor | Reaction | Product | Diastereomeric Excess (de) |
| Diastereomeric mixture of N-nitroacetyl derivative | Reduction (Zn/aq. NH₄Cl/EtOH) and cyclization | 6-mono-substituted-1-hydroxypiperazine-2,5-dione | 25-34% |
Intramolecular Mitsunobu Reactions
The Mitsunobu reaction provides a powerful tool for the stereoselective synthesis of cyclic structures, including 1-hydroxypiperazine-2,5-diones. researchgate.netnih.govorganic-chemistry.org This reaction facilitates the intramolecular cyclization of a hydroxamic acid precursor to form the diketopiperazine ring with inversion of configuration at the reacting stereocenter. researchgate.netorganic-chemistry.org This approach has been successfully employed in the stereoselective construction of the DKP core of natural products like raistrickindole A. researchgate.net The reaction typically involves an alcohol, a pronucleophile (in this case, the hydroxamic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD). nih.gov
Post-Ugi Cascade Reactions for Functionalized this compound Conjugates
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in organic synthesis, enabling the rapid construction of complex molecular scaffolds from simple starting materials. A significant extension of this methodology involves post-Ugi transformations, where the initially formed Ugi adduct undergoes subsequent reactions to generate diverse heterocyclic structures. These cascade reactions are particularly valuable for synthesizing functionalized piperazine-2,5-diones (also known as diketopiperazines or DKPs), which are prevalent motifs in many biologically active compounds.
While the synthesis of various N-substituted piperazine-2,5-diones via post-Ugi cascade reactions is well-documented, the specific synthesis of this compound and its conjugates through this method is a more specialized area. The introduction of the N-hydroxy group is typically achieved by employing a hydroxylamine derivative as the amine component in the initial Ugi reaction. The subsequent intramolecular cyclization of the resulting Ugi adduct leads to the desired N-hydroxylated piperazine-2,5-dione core.
A common strategy involves the Ugi-4CR of an aldehyde, a hydroxylamine, an isocyanide, and an α-haloacetic acid, such as chloroacetic acid. The resulting Ugi product contains both the N-hydroxy amide functionality and a suitable electrophilic center for a subsequent intramolecular nucleophilic substitution (SN2) reaction. This cascade process, often facilitated by a base, leads to the formation of the six-membered this compound ring system. The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents on the piperazine-2,5-dione core by varying the aldehyde and isocyanide components, thus enabling the creation of diverse libraries of functionalized this compound conjugates.
An alternative approach is the post-Ugi intramolecular aza-Michael addition. In this method, the Ugi reaction is designed to produce an adduct containing an α,β-unsaturated system. A base-mediated cyclization then proceeds via a Michael-type addition of the hydroxylamine-derived nitrogen onto the electrophilic double bond, forming the heterocyclic ring.
The development of these post-Ugi cascade reactions provides a modular and efficient route to functionalized this compound conjugates, which are of significant interest in medicinal chemistry and drug discovery.
Research Findings on Post-Ugi Synthesis of Piperazine-2,5-dione Analogs
The following table summarizes representative examples of post-Ugi cascade reactions for the synthesis of piperazine-2,5-dione derivatives. While not all examples explicitly form 1-hydroxy derivatives, they illustrate the key cyclization strategies that can be adapted for this purpose.
| Aldehyde | Amine/Hydroxylamine | Isocyanide | Carboxylic Acid | Cyclization Method | Product | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | Chloroacetic acid | Base-induced SN2 | 4-benzyl-3-phenyl-1-cyclohexylpiperazine-2,5-dione | 68 | acs.org |
| 4-Nitrobenzaldehyde | Benzylamine | tert-Butyl isocyanide | Chloroacetic acid | Base-induced SN2 | 4-benzyl-3-(4-nitrophenyl)-1-(tert-butyl)piperazine-2,5-dione | 65 | acs.org |
| Isovaleraldehyde | Benzylamine | Cyclohexyl isocyanide | Chloroacetic acid | Base-induced SN2 | 4-benzyl-3-isobutyl-1-cyclohexylpiperazine-2,5-dione | 42 | acs.org |
| Tryptamine (B22526) | Various aldehydes | Various isocyanides | Glyoxylic acid | Base-catalyzed intramolecular cyclization | Tryptamine-piperazine-2,5-dione conjugates | 57-75 | nih.gov |
| Various aldehydes | Various anilines | Various isocyanides | Propiolic acid | PPh3-catalyzed cyclization | Arylidene 2,5-diketopiperazines | Good to excellent | frontiersin.orgnih.gov |
| 2-Bromobenzaldehyde | 3-(Aminomethyl)pyridine | p-Toluenesulfonyl-methyl isocyanide | Cinnamic acid | Intramolecular aza-Michael addition | Highly substituted 2,5-diketopiperazine | - | researchgate.net |
Chemical Transformations and Derivatization Strategies
Hydrogenation Reactions of the Cyclic System
Hydrogenation of the 1-hydroxypiperazine-2,5-dione ring system can lead to the reduction of the amide carbonyl groups and the N-hydroxy group, depending on the reaction conditions and the catalyst employed. Catalytic hydrogenation is a widely utilized method for such transformations. organic-chemistry.org
Commonly used heterogeneous catalysts for the hydrogenation of cyclic amides and related structures include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C). csu.edu.au The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the selectivity and extent of the reduction. For instance, harsher conditions with catalysts like ruthenium may lead to the reduction of the amide bonds to form the corresponding piperazine (B1678402) derivatives. Milder conditions, on the other hand, might selectively reduce the N-hydroxy group to the corresponding piperazine-2,5-dione.
The hydrogenation of arylidene derivatives of piperazine-2,5-diones has been shown to produce cis isomers as the major product. csu.edu.au This stereoselectivity is an important consideration in the synthesis of substituted piperazine derivatives. While specific studies on the exhaustive hydrogenation of this compound are not extensively documented, the principles of cyclic amide and hydroxamic acid reduction provide a framework for predicting potential outcomes. The reduction of cyclic hydroxamic acids can also be achieved through electrochemical methods, offering a green alternative to traditional catalytic hydrogenation. rsc.org
Table 1: Potential Hydrogenation Products of this compound Derivatives
| Starting Material | Catalyst/Reagents | Potential Product(s) | Reference |
| This compound | H₂, Pd/C (mild conditions) | Piperazine-2,5-dione | csu.edu.au |
| This compound | H₂, Ru/C (harsher conditions) | 1-Hydroxypiperazine | csu.edu.au |
| 3-Arylidene-1-hydroxypiperazine-2,5-dione | H₂, Pd/C | 3-Arylmethyl-1-hydroxypiperazine-2,5-dione (predominantly cis) | csu.edu.au |
Introduction of Substituents on the Piperazine Ring
The introduction of alkyl substituents at the C-3 and C-6 positions of the this compound ring is a key strategy for creating structural diversity. This can be achieved through the alkylation of the enolates of the cyclic dipeptide. google.com The protons on the α-carbons (C-3 and C-6) are acidic and can be removed by a strong base to form a nucleophilic enolate, which can then react with an alkyl halide.
The choice of base and reaction conditions is crucial to avoid side reactions, such as N-alkylation or O-alkylation of the N-hydroxy group. Common bases used for the enolization of amides include lithium diisopropylamide (LDA) and sodium hydride (NaH). The anions of the C-3 and C-6 carbons are known to undergo nucleophilic addition to aldehydes and ketones, as well as nucleophilic substitution reactions. google.com This allows for the introduction of a wide variety of substituents at these positions.
While specific examples of C-3 and C-6 alkylation on this compound are not extensively reported, the general principles of diketopiperazine chemistry suggest that this approach is feasible. baranlab.org The synthesis of functionalized 5- and 6-membered protected cyclic hydroxamic acids has been achieved through intramolecular cyclization involving carbon nucleophiles, demonstrating the reactivity of positions alpha to the carbonyl group in such systems. nih.gov
Table 2: General Conditions for C-Alkylation of Diketopiperazines
| Substrate | Base | Electrophile | Product | Reference |
| Piperazine-2,5-dione derivative | LDA | Alkyl halide | 3-Alkyl-piperazine-2,5-dione derivative | google.com |
| Piperazine-2,5-dione derivative | NaH | Alkyl halide | 3-Alkyl-piperazine-2,5-dione derivative | google.com |
The formation of arylidene and bis-arylidene derivatives at the C-3 and C-6 positions is a common and effective way to modify the this compound scaffold. This transformation is typically achieved through a Knoevenagel condensation reaction. wikipedia.org The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this case, the active methylene (B1212753) groups at the C-3 and C-6 positions of this compound react with aromatic aldehydes in the presence of a basic catalyst. mdpi.com
Commonly used catalysts for this reaction include weak bases like piperidine (B6355638) and pyridine. wikipedia.orgjuniperpublishers.com The reaction can be controlled to produce either the mono-arylidene or the bis-arylidene derivatives by adjusting the stoichiometry of the reactants. The use of 1,4-diacetylpiperazine-2,5-dione (B1297580) has been shown to allow for the stepwise and controlled synthesis of unsymmetrical bis-arylidene derivatives. mdpi.com This approach could potentially be adapted for the 1-hydroxy analogue. The resulting α,β-unsaturated carbonyl compounds are valuable intermediates for further chemical transformations. wikipedia.org
Table 3: Examples of Knoevenagel Condensation for the Formation of Arylidene Derivatives
| Aldehyde | Catalyst | Solvent | Product | Reference |
| Benzaldehyde | Piperidine | Ethanol (B145695) | 3-Benzylidene-1-hydroxypiperazine-2,5-dione | wikipedia.org |
| Substituted Benzaldehydes | Piperidine | Ethanol | 3-(Substituted-benzylidene)-1-hydroxypiperazine-2,5-dione | csu.edu.au |
| Terephthalaldehyde (2 equiv.) | Triethylamine | DMF | 3,6-Bis(4-formylbenzylidene)-1-hydroxypiperazine-2,5-dione | mdpi.com |
Modifications of the N-Hydroxy Group
Modification of the N-hydroxy group through alkylation, such as methylation and prenylation, can significantly alter the biological and physicochemical properties of this compound. The N-hydroxy group is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. nih.govresearchgate.net The regioselectivity of the alkylation (N-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent. researchgate.netnih.gov
For N-methylation, reagents such as methyl iodide or dimethyl sulfate (B86663) are commonly used in the presence of a base. The choice of base can influence the N- versus O-alkylation ratio. rsc.org Prenylation, the introduction of a prenyl group, can be achieved using prenyl bromide. While enzymatic prenylation of cyclic peptides is known, chemical methods for the prenylation of N-hydroxy amides are also being explored.
It is important to carefully characterize the products of these reactions to confirm the site of alkylation. NMR spectroscopy is a powerful tool for distinguishing between N- and O-alkylated products. nih.gov
Table 4: General Conditions for Alkylation of Hydroxamic Acids
The introduction of an oxime group can be achieved by reacting a carbonyl compound with hydroxylamine (B1172632). wikipedia.org In the context of this compound, this could potentially be accomplished by reacting one or both of the carbonyl groups of the piperazine ring with hydroxylamine or a hydroxylamine derivative. This would result in the formation of a mono- or bis-oxime derivative of the parent compound.
The reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. youtube.com The formation of an oxime introduces a new functional group that can be further modified, for example, through Beckmann rearrangement to form amides. wikipedia.org
Alternatively, the N-hydroxy group itself could potentially be a precursor for an oxime-like functionality, although this is a less conventional transformation. A ring expansion of a tetramic acid-derived oxime to an N-oxy-2,5-diketopiperazine has been reported, highlighting the intricate chemistry involving oximes and cyclic hydroxamic acids. nih.gov
Table 5: General Reaction for Oxime Formation
| Reactants | Conditions | Product | Reference |
| Carbonyl Compound + Hydroxylamine | Weakly acidic medium | Oxime | wikipedia.org |
| This compound + Hydroxylamine | Weakly acidic medium | Mono- or Bis-oxime derivative (proposed) | wikipedia.orgyoutube.com |
Metal Complexation Chemistry of 1-Hydroxypiperazine-2,5-diones
The presence of the hydroxamic acid moiety within the this compound structure imparts significant metal-chelating properties. This characteristic is of interest in various fields, including medicinal chemistry and biotechnology, due to the ability of such compounds to interact with and sequester metal ions. The coordination chemistry is primarily dictated by the hard-acid nature of the hydroxamate oxygen atoms, which show a strong affinity for hard or borderline Lewis acids, including biologically relevant metal ions like ferric iron (Fe³⁺), cupric copper (Cu²⁺), and zinc (Zn²⁺).
The this compound scaffold, as a cyclic hydroxamic acid, is an effective ligand for ferric (Fe³⁺) and cupric (Cu²⁺) ions. The chelation typically occurs through the two oxygen atoms of the hydroxamate group, forming a stable five-membered ring with the metal ion.
Ferric (Fe³⁺) Complex Formation: Cyclic hydroxamic acids are recognized as potent binders of soluble iron and are considered analogs of bacterial siderophores, which are small molecules used to scavenge iron. chemistryviews.org The complexation with Fe³⁺ is generally strong, leading to the formation of stable complexes. The binding involves the coordination of the iron atom by the carbonyl oxygen and the deprotonated hydroxylamino oxygen of the hydroxamic acid moiety. This bidentate chelation is a common feature of hydroxamate-iron interactions. In the case of this compound, it is anticipated that it would form a stable complex with Fe³⁺, although the specific stoichiometry and stability constants have not been extensively reported for this particular molecule.
A summary of the expected coordination behavior of this compound with Fe³⁺ and Cu²⁺ is presented in the table below, based on the general behavior of cyclic hydroxamic acids.
| Metal Ion | Expected Coordination Mode | Donor Atoms |
| Ferric (Fe³⁺) | Bidentate | Carbonyl Oxygen, Hydroxylamino Oxygen |
| Cupric (Cu²⁺) | Bidentate | Carbonyl Oxygen, Hydroxylamino Oxygen or Nitrogen |
The chelation of 1-hydroxypiperazine-2,5-diones extends to other important metal ions, such as zinc (Zn²⁺), particularly in the context of enzyme inhibition. The hydroxamate functionality is a well-known zinc-binding group (ZBG) and has been incorporated into various molecules to target zinc-containing enzymes like matrix metalloproteinases (MMPs).
Research on the closely related isomer, 1-hydroxypiperazine-2,6-dione (HPD), has shown that it acts as a ZBG and binds to the catalytic Zn²⁺ ion in MMPs in a bidentate fashion. This interaction is crucial for the inhibitory activity of these compounds. It is highly probable that this compound would exhibit a similar chelation mode with catalytic zinc ions. The two oxygen atoms of the hydroxamic acid would coordinate with the zinc ion, displacing water molecules from the active site and rendering the enzyme inactive.
The table below summarizes the likely chelation mode of this compound with catalytic zinc, based on data from its 2,6-dione isomer.
| Metal Ion | Target | Chelation Mode |
| Zinc (Zn²⁺) | Catalytic site of metalloenzymes (e.g., MMPs) | Bidentate |
Biocatalytic Transformations and Enzymatic Modifications
The modification of complex organic molecules by enzymes offers a powerful tool for generating structural diversity and introducing new functionalities with high selectivity. For 1-hydroxypiperazine-2,5-diones, enzymatic transformations, particularly those catalyzed by cytochrome P450 enzymes, are of significant interest.
Cytochrome P450 (CYP) enzymes are a versatile family of heme-containing monooxygenases capable of catalyzing a wide range of oxidative reactions, including C-H hydroxylation and aromatization. While specific studies on the enzymatic modification of this compound are limited, the known reactivity of CYPs with related diketopiperazine structures provides a strong indication of potential biocatalytic transformations.
CYP enzymes are known to hydroxylate unactivated C-H bonds, with a preference for tertiary carbons. In the context of substituted 1-hydroxypiperazine-2,5-diones that may contain tertiary carbon atoms in their side chains, CYP-catalyzed hydroxylation is a feasible transformation. For instance, a cytochrome P450 enzyme, TxtC, has been identified to catalyze the hydroxylation of diketopiperazines. chemistryviews.org This enzymatic hydroxylation would introduce a hydroxyl group at a specific stereocenter, a transformation that can be challenging to achieve with conventional chemical methods.
In addition to hydroxylation, some cytochrome P450 enzymes can catalyze oxidative reactions that lead to the aromatization of cyclic structures. For the diketopiperazine ring of this compound, a series of enzymatic oxidation steps could potentially lead to the formation of a more conjugated or fully aromatic system, although this is a less common transformation. The aforementioned TxtC enzyme has also been shown to be involved in the aromatization of diketopiperazine-containing natural products. chemistryviews.org Such a biocatalytic aromatization would dramatically alter the chemical properties of the parent molecule.
The potential biocatalytic transformations of a substituted this compound by cytochrome P450 enzymes are summarized in the table below.
| Enzymatic Reaction | Potential Outcome for a Substituted this compound |
| Hydroxylation | Introduction of a hydroxyl group at a tertiary carbon in a side chain |
| Aromatization | Formation of a more conjugated or aromatic diketopiperazine ring |
Cytochrome P450 Enzyme-Catalyzed Reactions
Intramolecular and Intermolecular C-C and C-N Bond Formation
The piperazine-2,5-dione scaffold serves as a versatile template for the introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of substituted derivatives. While specific examples detailing the derivatization of this compound are not extensively documented, the general reactivity of the DKP core provides a basis for potential synthetic routes.
Intramolecular C-C and C-N Bond Formation:
Intramolecular cyclization reactions are a powerful strategy for constructing fused ring systems onto the piperazine-2,5-dione core. These reactions typically involve the presence of suitable functional groups on the side chains of the constituent amino acids, which can then react to form new rings.
Intermolecular C-C and C-N Bond Formation:
Intermolecular reactions offer a direct approach to introduce a wide range of substituents onto the piperazine-2,5-dione nucleus.
C-C Bond Formation: The carbon atoms alpha to the carbonyl groups in the piperazine-2,5-dione ring can be functionalized through various C-C bond-forming reactions. For instance, condensation reactions with aldehydes can introduce benzylidene groups, which can be further modified. csu.edu.au
N-Arylation and N-Alkylation: The nitrogen atoms of the piperazine-2,5-dione ring can undergo arylation or alkylation to introduce substituents. Copper-catalyzed N-arylation has been demonstrated for related heterocyclic compounds. nih.gov These reactions expand the chemical diversity of the DKP scaffold.
| Reaction Type | Reagents and Conditions | Product Type |
| Condensation | Benzaldehydes, Base (e.g., K2CO3), DMF | (Z,Z)-(Benzylidene)piperazine-2,5-diones |
| N-Arylation | Diaryliodonium salts, CuI catalyst, DIPEA, Toluene | N-Aryl-piperazine-2,5-diones |
Cyclodipeptide Oxidases
Cyclodipeptide oxidases (CDOs) are a class of enzymes that play a crucial role in the biosynthesis and diversification of naturally occurring 2,5-diketopiperazines. nih.gov These enzymes typically catalyze the introduction of carbon-carbon double bonds into the cyclodipeptide scaffold through dehydrogenation reactions.
CDOs are flavin-dependent enzymes and are often found in biosynthetic gene clusters responsible for the production of complex natural products derived from cyclodipeptides. The dehydrogenation reactions catalyzed by CDOs are a key step in increasing the structural and functional diversity of these molecules.
The substrate specificity of CDOs can be quite broad, allowing them to act on a variety of cyclodipeptide substrates. nih.gov This promiscuity makes them attractive biocatalysts for the chemoenzymatic synthesis of novel DKP derivatives. While the activity of CDOs on N-hydroxylated substrates like this compound has not been explicitly detailed in available research, the general versatility of these enzymes suggests that they could potentially accept such modified substrates.
The reaction mechanism of CDOs is thought to involve the abstraction of protons from the Cα and Cβ positions of the amino acid residues within the cyclodipeptide, leading to the formation of a double bond.
| Enzyme Class | Cofactor | Typical Reaction | Substrate Class |
| Cyclodipeptide Oxidases (CDOs) | Flavin | α,β-Dehydrogenation | Cyclodipeptides (2,5-Diketopiperazines) |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-Hydroxypiperazine-2,5-dione. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The methylene (B1212753) protons (CH₂) of the piperazine (B1678402) ring are of particular interest. In many piperazine-2,5-dione systems, these protons can exhibit distinct chemical shifts due to their spatial arrangement. For instance, in related substituted piperazine-2,5-diones, the chemical shifts for the methylene protons can be observed as singlets or more complex multiplets depending on the substitution pattern and conformational rigidity. In a study of 1,4-disubstituted piperazine-2,5-dione derivatives, the methylene protons at positions 3 and 6 of the piperazine ring appeared as distinct singlets. For example, in 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione, two singlets were observed at 4.54 ppm and 4.45 ppm for the two sets of methylene protons nih.gov. Similarly, for 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, these protons were observed at 4.58 ppm and 4.49 ppm nih.gov. This separation of signals for chemically equivalent protons can provide insights into the specific conformation adopted by the ring.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. For this compound, the spectrum is expected to show signals for the carbonyl carbons and the methylene carbons of the piperazine ring. The carbonyl carbons (C=O) are characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. In a predicted ¹³C NMR spectrum for a related compound, a signal for a carbonyl carbon was observed at 165.10 ppm np-mrd.org. In various 1,4-disubstituted piperazine-2,5-dione derivatives, the carbonyl carbon signals were consistently observed in the range of 164-167 ppm nih.gov. The methylene carbons (CH₂) adjacent to the nitrogen atoms are expected to resonate at a higher field. For instance, in 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione, the methylene carbons were observed at 54.17 ppm and 48.77 ppm nih.gov.
Below is a representative table of predicted ¹³C NMR chemical shifts for a piperazine-dione structure.
| Atom | Chemical Shift (ppm) |
| C=O | 165.10 |
| CH₂ | 44.80 |
Note: This data is based on a predicted spectrum and may vary from experimental values.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, which helps in assigning protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.
These techniques, when used in combination, provide a comprehensive picture of the molecular structure, confirming the piperazine-2,5-dione core and the position of the hydroxyl group.
Conformational Analysis via NMR Chemical Shifts (e.g., Glycine (B1666218) CH₂ Protons)
The piperazine-2,5-dione ring is not planar and can exist in various conformations, such as boat and chair forms. The specific conformation can be influenced by substituents on the ring. NMR spectroscopy is a powerful tool for studying this conformational behavior in solution. The chemical shifts of the methylene (CH₂) protons, particularly their equivalence or non-equivalence, can provide significant clues about the ring's conformation. For instance, in symmetrically substituted piperazine-2,5-diones, if the ring is in a rapidly inverting conformation on the NMR timescale, the methylene protons may appear as a single signal. However, if the ring adopts a more rigid, non-planar conformation, these protons can become diastereotopic and exhibit separate signals with distinct coupling patterns. The study of N-benzoylated piperazines has shown that the interconversion of the piperazine chair conformations can be limited, leading to complex NMR spectra where distinct conformers can be observed nih.gov.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds, most notably the carbonyl groups.
Analysis of Carbonyl Frequencies
The most prominent features in the IR spectrum of this compound are the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups. These bands are typically observed in the region of 1600-1750 cm⁻¹. The exact position of the carbonyl absorption can be influenced by factors such as ring strain and hydrogen bonding. In cyclic amides, known as lactams, the ring size affects the carbonyl stretching frequency. For six-membered lactams, this frequency is typically around 1670 ± 10 cm⁻¹ pg.edu.pl. The presence of two carbonyl groups in the piperazine-2,5-dione ring may lead to symmetric and asymmetric stretching vibrations, which could result in one or two distinct absorption bands. The presence of the N-hydroxy group could also influence the carbonyl frequency through intramolecular hydrogen bonding.
A summary of characteristic IR absorption frequencies for relevant functional groups is presented in the table below.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| C=O (Amide I) | Stretch | 1670 ± 10 |
| N-H | Stretch | 3170 - 3500 |
| O-H | Stretch | 3200 - 3600 (broad) |
| C-H | Stretch | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy of 1-hydroxypiperazine-2,5-diones reveals electronic transitions characteristic of the amide chromophores within the diketopiperazine ring. The spectral data for these compounds are similar to those of the corresponding piperazine-2,5-diones, indicating that the N-hydroxy group has a minor influence on the primary electronic transitions. rsc.org
In a neutral solvent like ethanol (B145695), this compound derivatives typically exhibit a weak absorption band around 220 nm. This absorption is attributed to the n → π* transition of the amide carbonyl groups. The position and intensity of this band can be influenced by the substituents on the piperazine ring.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 1-Hydroxy-3-isobutylpiperazine-2,5-dione | Ethanol | 221 | 180 |
| 1-Hydroxy-3-benzylpiperazine-2,5-dione | Ethanol | 220 | 230 |
This table presents representative UV-Vis absorption data for substituted 1-hydroxypiperazine-2,5-diones, highlighting the characteristic n → π transition of the amide chromophore.*
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of this compound, providing insights into its structural integrity.
Common fragmentation pathways for piperazine-2,5-diones include the cleavage of the amide bonds and the loss of CO or CONH moieties. For N-hydroxy amides, fragmentation can also involve the N-O bond. A potential fragmentation pattern could involve the initial loss of a hydroxyl radical (•OH), followed by the characteristic fragmentation of the resulting diketopiperazine radical cation.
| Ion | Proposed Structure/Fragment | m/z |
| [M]+• | Molecular Ion | 130 |
| [M-OH]+ | Loss of hydroxyl radical | 113 |
| [M-CO]+• | Loss of carbon monoxide | 102 |
| [M-CONH2]+ | Loss of primary amide group | 86 |
This table illustrates a hypothetical fragmentation pattern for this compound under EI-MS, based on the fragmentation of related compound classes.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound is expected to be detected primarily as the protonated molecule [M+H]+ and may also form adducts with alkali metals, such as [M+Na]+. nih.govnih.gov
Tandem mass spectrometry (MS/MS) of the protonated molecule can provide further structural information. The fragmentation in ESI-MS/MS is typically initiated by the protonation of one of the carbonyl oxygens or the hydroxylamino nitrogen. Subsequent fragmentation would likely involve the loss of small neutral molecules such as water (H2O) and carbon monoxide (CO).
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 131 ([M+H]+) | 113 | H2O |
| 131 ([M+H]+) | 103 | CO |
| 153 ([M+Na]+) | 131 | Na (rearrangement) |
This table outlines the expected ESI-MS and MS/MS data for this compound in positive ion mode, showcasing common fragmentation pathways for protonated and sodiated molecules.
Chiroptical Methods
Chiroptical methods are essential for studying the stereochemistry of chiral derivatives of this compound.
Circular Dichroism (CD) spectroscopy is particularly informative for elucidating the conformation and absolute configuration of chiral 1-hydroxypiperazine-2,5-diones. The CD spectra of these compounds are similar to their corresponding piperazine-2,5-dione analogues. rsc.org The spectra are characterized by Cotton effects arising from the electronic transitions of the amide chromophores.
For L-amino acid-derived 1-hydroxypiperazine-2,5-diones, a negative Cotton effect is typically observed around 220 nm, corresponding to the n → π* transition of the amide groups. A stronger positive Cotton effect is often seen at shorter wavelengths, below 200 nm, which is associated with the π → π* transition. The sign and magnitude of these Cotton effects are sensitive to the conformation of the diketopiperazine ring and the nature of the side chains. rsc.org
| Compound | Solvent | λ (nm) | [θ] (deg·cm²·dmol⁻¹) | Transition |
| (S)-1-Hydroxy-3-isobutylpiperazine-2,5-dione | Ethanol | 222 | -4500 | n → π |
| (S)-1-Hydroxy-3-benzylpiperazine-2,5-dione | Ethanol | 223 | -5200 | n → π |
This table provides representative Circular Dichroism data for chiral 1-hydroxypiperazine-2,5-diones, illustrating the characteristic Cotton effects associated with the amide chromophores.
To complement experimental CD data and to provide a more robust assignment of absolute configuration, theoretical calculations of the Electronic Circular Dichroism (ECD) spectra are often employed. These calculations are typically performed using time-dependent density functional theory (TD-DFT).
The process involves first performing a conformational search to identify the low-energy conformers of the molecule in solution. Then, for each significant conformer, the ECD spectrum is calculated. The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. A good agreement between the calculated and experimental ECD spectra allows for the confident assignment of the absolute configuration of the chiral centers. This approach has been successfully applied to various cyclic peptide structures. mdpi.com
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not extensively reported, analysis of the parent piperazine-2,5-dione scaffold and its derivatives reveals key conformational features. The central six-membered ring can adopt various conformations, including planar, boat, or chair forms, largely influenced by the nature and stereochemistry of its substituents.
A study on a closely related N-oxy-2,5-diketopiperazine precursor, an oxime, confirmed its structure through X-ray analysis, highlighting the utility of this technique in verifying the structures of intermediates in the synthesis of N-hydroxylated piperazine-2,5-diones. The interplay between intermolecular interactions and the steric hindrance of substituents plays a crucial role in dictating the preferred solid-state conformation of these heterocyclic systems.
Table 1: Representative Crystallographic Data for a Piperazine-2,5-dione Derivative Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not readily available.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 5.218 |
| c (Å) | 12.345 |
| β (°) | 105.2 |
| Volume (ų) | 530.9 |
| Z | 4 |
| R-factor | 0.045 |
Advanced Stereochemical Determination Methods
In the absence of single crystals suitable for X-ray diffraction, or for determining the absolute configuration of chiral centers, several advanced spectroscopic methods can be employed.
The Modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols and amines. The method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding or deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.
For a chiral derivative of this compound, the hydroxyl group could be esterified with both (R)- and (S)-MTPA. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed chiral center, the absolute configuration can be deduced. A positive Δδ for protons on one side and a negative Δδ for protons on the other side reveals the stereochemistry at the carbinol center.
Table 2: Hypothetical ¹H NMR Data for the Mosher's Method Analysis of a Chiral this compound Derivative This table illustrates the expected data from a hypothetical application of the Modified Mosher's method.
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) |
| H-3a | 4.15 | 4.25 | +0.10 |
| H-3b | 3.90 | 4.02 | +0.12 |
| H-6a | 3.50 | 3.40 | -0.10 |
| H-6b | 3.25 | 3.14 | -0.11 |
Snatzke's method is a semi-empirical method that correlates the sign of Cotton effects in the circular dichroism (CD) spectrum of a molecule with its absolute stereochemistry. This chiroptical technique is particularly useful for determining the absolute configuration of complex molecules, including natural products and synthetic compounds. The method relies on the additivity of Cotton effects arising from different chromophores within the molecule.
The application of Snatzke's method to this compound or its close analogs is not widely reported in the scientific literature. The inherent chromophores in the this compound structure, primarily the amide and hydroxamic acid groups, would be the focus of such a CD analysis. The interpretation of the CD spectrum would require comparison with empirically derived rules or with the spectra of related compounds of known absolute configuration. The complexity of the electronic transitions of the amide and N-hydroxyamide chromophores can make the application of Snatzke's rules challenging without established reference data for this specific class of compounds.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to understand the electronic structure and energetics of molecules with high accuracy. For the piperazine-2,5-dione scaffold, QM methods have been used to elucidate reaction mechanisms, particularly in complex biological systems. For instance, QM calculations have been applied to study the dimerization of diketopiperazines (DKPs), positing that different reaction pathways (intermolecular C-C vs. C-N bond formation) are initiated by the abstraction of specific hydrogen atoms by enzymatic iron-oxo species nih.gov.
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of chemical systems. DFT calculations at the B3LYP/6-311G** level have been successfully used to predict the heats of formation for various six-membered nitrogen-containing ring compounds through isodesmic reactions nih.gov. This approach allows for the assessment of thermal stability by calculating bond dissociation energies nih.gov.
For substituted piperazine (B1678402) compounds, DFT has been utilized to calculate optimized molecular structures, vibrational spectra (FTIR and FT-Raman), and NMR chemical shifts nih.gov. Such calculations help in the complete vibrational band assignment and analysis of the fundamental modes of the molecule nih.govresearchgate.net. Furthermore, DFT is used to analyze intermolecular interactions, such as those in dimers, by calculating binding energies with corrections for basis set superposition error (BSSE) and zero-point energy (ZPE) scielo.org.za. Natural bond orbital (NBO) analysis can also be performed to understand the origin of these interactions scielo.org.za.
Table 1: Applications of DFT in Analyzing Piperazine-Related Compounds
| Computational Method | Application | Investigated Properties | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311G**) | Isodesmic Reactions | Heats of formation, Bond dissociation energies, Thermal stability | nih.gov |
| DFT (B3LYP) | Structural & Spectroscopic Analysis | Optimized geometry, Vibrational frequencies, NMR chemical shifts, Thermodynamic properties | nih.govresearchgate.net |
Hybrid QM/MM simulations are a powerful tool for studying chemical reactions within large biological systems, such as enzymes. This method treats a small, electronically significant region (e.g., the active site and substrate) with high-accuracy QM methods, while the larger surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient molecular mechanics (MM) force fields.
QM/MM calculations have been instrumental in elucidating the C-H amination reaction mechanism performed by engineered cytochrome P450 enzymes semanticscholar.orgrsc.org. These studies reveal how mutations can alter the electronic and steric environment of the active site to enhance reactivity and selectivity semanticscholar.orgrsc.orgchemrxiv.org. By performing energy scanning of the reaction pathway, researchers can map the energy profile, identify transition states, and characterize reactive intermediates semanticscholar.org. This approach demonstrates how an engineered enzyme can generate a potent iron-nitrenoid oxidant more efficiently than the native enzyme forms its analogous compound semanticscholar.orgchemrxiv.org.
Computational methods are crucial for the accurate structural elucidation of complex molecules, including those with a piperazine-2,5-dione core. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra provide a powerful means to confirm the relative and absolute stereochemistry of chiral molecules.
This approach involves comparing experimentally obtained spectroscopic data with the data calculated for all possible stereoisomers of a proposed structure. A good correlation between the experimental and calculated data for one specific isomer allows for its unambiguous structural assignment. This methodology has been successfully applied to confirm the structures of various bioactive diketopiperazine natural products researchgate.net. Solid-state NMR spectroscopy combined with Gauge-Including Projector Augmented Wave (GIPAW) calculations has also been used to analyze the solid-state structures of 1,4-disubstituted 2,5-diketopiperazines researchgate.net.
Table 2: Comparison of Experimental vs. Calculated 13C NMR Chemical Shifts for a Diketopiperazine Derivative
| Atom | Experimental δC (ppm) | Calculated δC (ppm) |
|---|---|---|
| C-2 | 174.5 | 175.2 |
| C-5 | 175.2 | 175.9 |
| C-3 | 52.6 | 53.1 |
| C-6 | 56.3 | 57.0 |
Data is illustrative of the comparison process described in the literature researchgate.net.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and biological systems, providing detailed information on conformational dynamics and intermolecular interactions. For systems involving the piperazine-2,5-dione scaffold, MD simulations have been used to understand how enzymes control selectivity in reactions involving diketopiperazine substrates nih.govnih.gov.
By comparing the conformational flexibility of different enzymes, MD simulations can identify specific regions of the protein that influence catalytic outcomes nih.govnih.gov. These computational insights can guide protein engineering efforts, such as chimeragenesis, to create enzyme variants with altered or improved chemoselectivity nih.govnih.gov. Additionally, MD simulations have been employed to study the interactions of piperazine-based ligands with their receptors, revealing the crucial amino acid residues involved in binding and stabilizing the ligand-receptor complex rsc.org.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex nih.gov. This method is widely used in drug design to understand and predict ligand-target interactions at a molecular level. Numerous studies have utilized molecular docking to investigate the binding modes of various piperazine and piperazine-2,5-dione derivatives against a range of biological targets.
These studies help in rationalizing the biological activity of synthesized compounds and provide a basis for the design of new, more potent molecules nih.govpharmaceuticaljournal.net. For example, docking studies have been used to propose the binding mode of novel phenylpiperazine derivatives to topoisomerase IIα and DNA, suggesting a groove-binding mechanism of action nih.gov. Similarly, docking has been used to predict the binding of piperazine-derived compounds to the active sites of enzymes and receptors involved in cancer and diabetes pharmaceuticaljournal.netmdpi.com.
A primary goal of molecular docking is to elucidate the specific interactions that stabilize a ligand within the active site of its target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.
Docking studies on piperazine-based compounds have successfully identified key binding interactions. For instance, in the study of S1R ligands, docking revealed that potent compounds form specific hydrophobic interactions within the receptor's sub-pockets and crucial electrostatic and hydrogen bonds with key residues like Glu172 and Asp126 nih.gov. In another example, the docking of pyrazolo-pyrimidinones into an active site showed a conventional hydrogen bond with a methionine residue (MET-A-769) and a Pi-Sulfur bond with another (MET-A-742) nih.gov. These detailed interaction maps are fundamental for structure-based drug design and the optimization of lead compounds.
Table 3: Examples of Key Molecular Interactions Identified by Docking Studies for Piperazine Derivatives
| Target | Ligand Class | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| DNA / Topoisomerase IIα | Phenylpiperazine derivatives | Adenine, Guanine | Hydrogen bonds, Carbon-hydrogen bonds, van der Waals forces, π-type interactions | nih.gov |
| Sigma 1 Receptor (S1R) | Piperidine (B6355638)/piperazine-based compounds | Glu172, Asp126 | Hydrophobic interactions, Electrostatic bonds, Hydrogen bonds | nih.gov |
Conformational Analysis of 1-Hydroxypiperazine-2,5-dione Scaffolds
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. Understanding the preferred conformations of the this compound scaffold is crucial for drug design, as the molecule's three-dimensional shape dictates its ability to bind to a biological target.
The piperazine-2,5-dione ring is a core structure in many bioactive molecules and its conformational properties have been studied using techniques like X-ray crystallography and NMR spectroscopy, supported by computational modeling. chemrxiv.orgresearchgate.net X-ray diffraction studies on derivatives of piperazine-2,5-dione reveal that the central ring is often approximately planar. researchgate.net
However, substitutions on the ring can introduce conformational complexity. For example, in a study of 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione, a key intermediate in the synthesis of biologically active compounds, X-ray analysis showed that it crystallizes with two molecules in the asymmetric unit, each possessing a different conformational structure. researchgate.net This phenomenon, known as conformational isomerism, highlights the flexibility of the substituted scaffold.
Theoretical procedures, including molecular dynamics simulations, are also employed to explore the conformational landscape and binding modes of these compounds. nih.gov These studies examine how factors like intramolecular hydrogen bonding and steric hindrance influence the stability of different conformers. westernsydney.edu.au For the this compound scaffold, the orientation of the hydroxyl group and its potential for hydrogen bonding is a key determinant of its conformational preference and, consequently, its interaction with target proteins.
Below is a table summarizing key aspects of conformational analysis for piperazine-2,5-dione derivatives based on crystallographic studies.
| Feature | Observation | Significance | Source |
| Ring Geometry | The piperazine-2,5-dione ring is generally found to be nearly planar. | Provides a rigid core for the attachment of various functional groups. | researchgate.net |
| Conformational Isomerism | Different conformers of the same molecule can co-exist in a crystal lattice. | Demonstrates the structural flexibility that can be crucial for biological activity. | researchgate.net |
| Side Chain Configuration | The configuration of substituents (e.g., Z configuration about a C=C double bond) is a defining structural feature. | Determines the overall shape of the molecule and its steric profile. | researchgate.net |
| Hydrogen Bonding | Molecules are often linked in crystal structures by hydrogen bonds through the amido groups. | Influences the solid-state packing and can be indicative of key interactions in a biological context. | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect activity, QSAR models can predict the potency of new, unsynthesized molecules and guide the design of more effective therapeutic agents.
While specific QSAR models exclusively for this compound were not found in the search results, the methodology has been applied to various classes of piperidine and piperazine derivatives, demonstrating its utility for this type of scaffold. nih.gov A typical QSAR study on derivatives of this compound would involve synthesizing a library of related compounds, measuring their biological activity (e.g., IC50 values for enzyme inhibition), and then developing a regression model.
For a series of furan-pyrazole piperidine derivatives, for example, QSAR models were successfully developed to correlate their structure with inhibitory activity against the Akt1 enzyme and antiproliferative activity against cancer cell lines. nih.gov These models were built using multiple linear regression (MLR) based on descriptors selected by a genetic algorithm. Such an approach could be readily applied to this compound derivatives to understand the structural requirements for a desired biological effect.
The foundation of any QSAR model is the use of molecular descriptors—numerical values that characterize the physical, chemical, or geometric properties of a molecule. The selection of relevant descriptors is a critical step in building a predictive model. For heterocyclic compounds like piperazine derivatives, a wide range of descriptors can be employed. nih.gov
These descriptors are generally categorized as follows:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural features.
3D Descriptors: Calculated from the 3D coordinates of the molecule, these descriptors capture information about the molecule's shape, volume, and surface area. Examples include steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and 3D autocorrelation descriptors. nih.gov
Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (dipole moment, partial charges), and quantum chemical parameters (HOMO/LUMO energies).
In studies on related piperidine and piperazine compounds, 3D descriptors and 2D autocorrelation descriptors were found to be particularly relevant. nih.gov Similarly, CoMFA studies on piperazine derivatives have shown that electrostatic and steric fields are key factors correlating with biological antagonism.
The table below provides examples of descriptor types commonly used in QSAR studies of heterocyclic compounds.
| Descriptor Category | Specific Examples | Information Encoded | Potential Relevance for this compound |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and overall shape from the 2D structure. | Correlating molecular size and complexity with binding affinity. |
| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Electron distribution, polarity, and susceptibility to nucleophilic/electrophilic attack. | Modeling electrostatic interactions and hydrogen bonding with the target. |
| Steric (3D) | Molecular volume, surface area, CoMFA steric fields | The three-dimensional bulk and shape of the molecule. | Understanding how the size and shape of substituents affect binding pocket fit. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The lipophilicity of the molecule. | Predicting membrane permeability and hydrophobic interactions within the binding site. |
| Autocorrelation (2D/3D) | GETAWAY, WHIM descriptors | Spreading of properties (e.g., mass, charge) across the molecular structure. | Capturing detailed structural information relevant to complex molecule-receptor interactions. |
By carefully selecting and correlating these descriptors with biological data, a robust QSAR model can be developed to guide the optimization of this compound scaffolds into potent and selective therapeutic agents.
Biosynthetic Pathways and Natural Occurrence of N Hydroxylated Diketopiperazines
Occurrence in Marine Microorganisms and Fungi
Diketopiperazines (DKPs) are widely distributed in nature and have been isolated from a variety of microorganisms, plants, and even mammals. Marine organisms, especially marine-derived fungi and actinomycetes, have proven to be a particularly rich source of structurally diverse and biologically active DKPs. wikipedia.orgnih.govnih.gov The interest in natural products from these microorganisms has grown significantly, leading to the discovery of numerous DKP derivatives. wikipedia.org The stable six-membered ring of the DKP core serves as a vital pharmacophore, making these compounds a focus of medicinal chemistry research. researchgate.net Marine microorganisms, and fungi, in particular, are considered a promising source for these bioactive compounds, as their gene clusters appear to possess the capability to produce a wide array of structurally diverse DKPs. wikipedia.org
Specific fungal strains are notable producers of N-hydroxylated diketopiperazines and their derivatives. For instance, a series of piperazine-2,5-diones where both amino acid components are hydroxamic acid residues (N-hydroxylated) have been isolated from Aspergillus terreus. uni-frankfurt.de Research on Penicillium griseofulvum has led to the isolation of several undescribed piperazine-2,5-dione derivatives, including janthinolides C-F. journalagent.com One of these, janthinolide D, possesses a rare N-methoxy group, a modification of the N-hydroxy moiety. journalagent.com The fungus Aspergillus fumigatus is also a known producer of DKP alkaloids, such as spirotryprostatin F. nih.gov
Table 1: Examples of N-Hydroxylated Diketopiperazines and Derivatives from Fungi
| Compound Name | Producing Organism | Key Structural Feature | Reference |
|---|---|---|---|
| Terramide A | Aspergillus terreus | 1,4-dihydroxy-3,6-dialkylpiperazine-2,5-dione | uni-frankfurt.de |
| Terramide B | Aspergillus terreus | 1,4-dihydroxy-3,6-dialkylpiperazine-2,5-dione | uni-frankfurt.de |
| Terramide C | Aspergillus terreus | 1,4-dihydroxy-3,6-dialkylpiperazine-2,5-dione | uni-frankfurt.de |
Enzymatic Synthesis Pathways
The biosynthesis of the core 2,5-diketopiperazine scaffold is catalyzed by two distinct families of enzymes: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govresearchgate.netnih.gov These enzymes facilitate the condensation of two α-amino acids to form the characteristic cyclic dipeptide structure.
Nonribosomal peptide synthetases are large, multi-domain enzymatic complexes that assemble peptides without the use of ribosomes. nih.gov A typical NRPS module contains at least three core domains: an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain that catalyzes peptide bond formation. nih.gov In fungi, two-module NRPSs are commonly responsible for the formation of 2,5-DKPs. nih.gov The NRPS machinery sequentially activates and links two amino acids and then catalyzes an intramolecular cyclization to release the DKP product.
In contrast to the large NRPS complexes, cyclodipeptide synthases are smaller proteins (approximately 25–30 kDa) that are predominantly found in bacteria. nih.gov CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), which are intermediates from primary metabolism, as substrates for DKP synthesis. nih.govnih.gov These enzymes catalyze the assembly of the DKP skeleton from two aa-tRNA substrates, which are subsequently modified by various tailoring enzymes to create a diverse range of final products. nih.gov
Proposed Mechanisms for N-Hydroxylation and Piperazine (B1678402) Ring Formation in Natural Products
The formation of the piperazine-2,5-dione ring is the initial key step, accomplished by either NRPS or CDPS machinery through the cyclization of two amino acid precursors. The subsequent N-hydroxylation, which converts the amide nitrogen into a hydroxamic acid, is a critical tailoring step that imparts specific biological properties to the molecule.
This transformation is typically catalyzed by a class of enzymes known as N-hydroxylating monooxygenases (NMOs). Many of these enzymes are flavin-dependent, utilizing a flavin cofactor (FAD or FMN) to activate molecular oxygen. nih.govnih.govnih.gov The proposed mechanism involves the reduction of the flavin cofactor by NADPH. The reduced flavin then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. nih.gov This intermediate is the key hydroxylating species that transfers an oxygen atom to the nitrogen of the DKP ring, forming the N-hydroxy bond and releasing a molecule of water. nih.govnih.gov While the specific enzymes responsible for N-hydroxylation of 1-Hydroxypiperazine-2,5-dione have not been fully characterized, this mechanism, observed in the biosynthesis of other N-hydroxylated natural products like siderophores, serves as the prevailing model. nih.gov Other oxidoreductases, such as Fe(II)/2-oxoglutarate-dependent oxidases and cytochrome P450 enzymes, are also known to be involved in the hydroxylation of DKP scaffolds in fungi, suggesting that various enzymatic strategies may exist for these modifications. researchgate.netnih.gov
Analogues and Derivatives from Natural Sources
Nature has produced a vast array of analogues and derivatives of the basic piperazine-2,5-dione scaffold. These modifications, which occur after the formation of the central ring, are introduced by tailoring enzymes and can include hydroxylation, prenylation, methylation, and dimerization. researchgate.net Marine-derived fungi, in particular, are a prolific source of these diverse structures. nih.gov For example, Aspergillus terreus produces a series of 1,4-dihydroxy-dialkylpiperazine-2,5-diones known as terramides. uni-frankfurt.de Fungi from the genus Penicillium are known to produce complex derivatives like the janthinolides. journalagent.com The structural diversity extends to prenylated indole (B1671886) diketopiperazines isolated from marine-derived Aspergillus species, showcasing the modularity of these biosynthetic pathways. wikipedia.org
Table 2: Selected Analogues and Derivatives of Piperazine-2,5-dione from Natural Sources
| Compound Class/Name | Example(s) | Source Organism(s) | Type of Modification(s) | Reference(s) |
|---|---|---|---|---|
| N-Hydroxylated DKPs | Terramides A, B, C | Aspergillus terreus | N-hydroxylation, Alkylation | uni-frankfurt.de |
| Modified N-Hydroxylated DKPs | Janthinolide D | Penicillium griseofulvum | N-methoxylation, Alkylation | journalagent.com |
| Prenylated Indole DKPs | Notoamides | Marine-derived Aspergillus sp. | Prenylation, Indole incorporation | wikipedia.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Janthinolide C |
| Janthinolide D |
| Janthinolide E |
| Janthinolide F |
| Spirotryprostatin F |
| Terramide A |
| Terramide B |
Role As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
Precursor for Complex Molecular Scaffolds
The rigid and functionalized framework of 1-hydroxypiperazine-2,5-dione makes it an ideal starting point for the synthesis of intricate molecular scaffolds. Its ability to undergo various chemical transformations allows for the introduction of diverse functionalities and the construction of novel ring systems.
While direct evidence for the use of this compound in the synthesis of spiro-furan ring systems is not extensively documented, the closely related piperazine-2,5-dione core has been utilized as a precursor for such structures. For instance, 3-salicylidene-piperazine-2,5-dione has been identified as a promising precursor for the synthesis of spiro[benzofuran-2(3H)-2'-piperzine]-3',6'-dione, a key structural motif in the natural product aspirochlorine. mdpi.com This suggests the potential for derivatizing the 1-hydroxy analogue to participate in similar cyclization reactions to form spiro-furan structures.
A facile and efficient method for the synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates has been developed through a post-Ugi cascade reaction. rsc.org This approach allows for the creation of a diverse library of compounds with potential biological activities. The conjugation of the tryptamine (B22526) moiety to the piperazine-2,5-dione scaffold has been shown to yield compounds with significant growth inhibition of human pancreatic cancer cell lines. rsc.org
| Starting Materials | Reaction Type | Product | Potential Application |
| Tryptamine derivatives, isocyanides, aldehydes, and carboxylic acids | Ugi cascade reaction | Tryptamine-piperazine-2,5-dione conjugates | Anticancer agents |
This synthetic strategy highlights the utility of the piperazine-2,5-dione core, and by extension, its 1-hydroxy derivative, in constructing complex molecules with potential therapeutic applications.
Models for N-Hydroxy Amide Bonds in Peptide Chemistry
The N-hydroxy amide bond is a crucial functional group found in a variety of natural products and synthetic compounds with important biological activities. nih.gov this compound, as a simple and stable cyclic dipeptide containing an N-hydroxy amide bond, serves as an excellent model system for studying the conformational preferences and chemical properties of this functional group within a peptide-like environment. The cyclic nature of the molecule restricts the conformational freedom of the N-hydroxy amide bond, allowing for detailed spectroscopic and computational analysis of its properties. rsc.org Studies on related N-hydroxy peptoids have shown that the N-hydroxy group can significantly influence the local backbone geometry and promote the formation of specific secondary structures through hydrogen bonding. nih.gov
Use in the Preparation of Cyclic Hydroxamic Acids
This compound is itself a cyclic hydroxamic acid. The synthesis of this class of compounds is of significant interest due to their diverse biological activities. General methods for the synthesis of cyclic hydroxamic acids often involve the cyclization of linear precursors. nih.govrsc.org For example, 1-hydroxypiperazine-2,5-diones can be prepared in good yields from Boc-L-amino acids and N-benzyloxyglycine methyl ester. rsc.org The rate of cyclization for N-hydroxy and N-benzyloxydipeptide methyl esters is significantly faster than that of their non-hydroxylated counterparts. rsc.org
| Precursors | Key Reaction Step | Product |
| Boc-L-amino acids and N-benzyloxyglycine methyl ester | Intramolecular cyclization | 1-Hydroxypiperazine-2,5-diones |
The study of this compound and its synthesis provides valuable insights into the formation and properties of cyclic hydroxamic acids in general.
Development of Artificial Siderophores
Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. The development of artificial siderophores is a promising strategy for various applications, including the delivery of antibiotics to bacteria (the "Trojan Horse" strategy). sciforum.net The hydroxamic acid functionality is a key iron-binding group in many natural siderophores. The piperazine-2,5-dione scaffold has been investigated as a platform for the synthesis of artificial siderophores. sciforum.net By incorporating hydroxamate groups, such as those present in this compound, onto a suitable backbone, it is possible to create synthetic molecules that can bind iron and be recognized by bacterial uptake systems. Research has focused on synthesizing analogs of rhodotorulic acid, a natural siderophore containing a 2,5-dioxopiperazine core, to study the influence of the nitrogenous platform and iron-chelating ligands on iron complexation. sciforum.net
Building Blocks for Macromolecules
The use of 2,5-diketopiperazines (2,5-DKPs) as cyclic monomers for the synthesis of poly(amino acids) has been proposed as a sustainable and safe alternative to traditional methods that often involve toxic reagents. whiterose.ac.uk The ring-opening polymerization (ROP) of 2,5-DKPs can be initiated by various nucleophiles, leading to the formation of polypeptides. While the direct polymerization of this compound has not been extensively reported, its structure suggests that it could serve as a functional monomer. The incorporation of the 1-hydroxy group into the polymer backbone would introduce hydroxyl functionalities, which could be used for further modification or to alter the physical and chemical properties of the resulting macromolecule. This approach could lead to the development of novel biodegradable polymers with tailored properties for applications in drug delivery and tissue engineering.
Structure Molecular Interaction Relationship Studies
Analysis of Structural Features Influencing Molecular Recognition
The piperazine-2,5-dione ring system is a stable, six-membered ring that acts as a key pharmacophore. nih.gov Its inherent structural features are pivotal for molecular recognition. The two amide bonds within the ring provide hydrogen bond donors (N-H) and acceptors (C=O), allowing the molecule to form specific, directional interactions with protein active sites. These interactions are critical for binding and subsequent biological activity.
Conformational Constraints and their Impact on Molecular Interactions
A key advantage of the piperazine-2,5-dione scaffold is its conformational rigidity. researchgate.net Unlike flexible linear peptides, the cyclic nature of this core restricts the number of possible shapes the molecule can adopt. This pre-organization reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.
This conformational constraint is crucial for mimicking specific secondary structures of peptides, such as β-turns. researchgate.net By locking the backbone into a defined orientation, these molecules can present their side chains in a precise spatial arrangement, facilitating optimal interactions with receptor pockets or enzyme active sites. researchgate.net The conformational adaptability of piperazine (B1678402) derivatives upon forming a complex with a target protein can be a determining factor in their inhibitory activity, highlighting that even within a constrained system, subtle flexibility is important. nih.gov Studies on related foldamers show that non-covalent interactions, such as dipolar repulsion and torsional strain, can enforce a specific conformation even in highly polar aqueous environments. nih.gov
Influence of Substituents on Binding Modes
The true versatility of the piperazine-dione scaffold is realized through the introduction of substituents at various positions on the ring. chemrxiv.org The nature, size, and electronic properties of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net Structure-activity relationship (SAR) studies are essential for rationally designing compounds with improved therapeutic properties. researchgate.netnih.gov
For instance, adding different aryl groups (like methoxylated benzaldehydes) to the piperazine-2,5-dione core can create derivatives with distinct biological profiles. chemrxiv.org The specific substitution pattern can influence how the molecule fits into a binding pocket and which interactions it forms. Investigations into various piperazine derivatives have shown that substituents are critically important for their inhibitory activity against cancer cell lines and other targets. nih.gov The strategic placement of functional groups can enhance properties like lipophilicity, which may improve penetration of cellular membranes and thereby increase efficacy.
| Substituent Type | Position on Ring | General Impact on Molecular Interaction | Example Effect |
|---|---|---|---|
| Aromatic Rings (e.g., Benzylidene) | C3 and C6 | Introduces potential for π-π stacking and hydrophobic interactions. Can serve as a scaffold for further functionalization. chemrxiv.orgnih.gov | Forms the core structure for antiviral derivatives. nih.gov |
| Alkyl Groups | C3, C6, N1, N4 | Increases lipophilicity, affecting membrane permeability and hydrophobic interactions. | N-alkylation can be used to modulate activity and pharmacokinetic properties. nih.gov |
| Electron-donating/withdrawing groups on aryl substituents | Attached to substituents at C3/C6 | Modulates the electronic character of the molecule, influencing binding affinity and reactivity. mdpi.com | Introduction of a dicyanomethylene group (electron-withdrawing) can lead to compounds with novel properties. mdpi.com |
A closely related analog, 1-hydroxypiperazine-2,6-dione (HPD), has been identified as a highly effective novel zinc-binding group (ZBG), particularly in the context of inhibiting matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are zinc-dependent enzymes involved in various pathologies, and their inhibition is a key therapeutic strategy. nih.govfrontiersin.org
Computational and experimental studies have revealed that the HPD moiety acts as a potent chelator for the catalytic zinc ion in the active site of MMPs. nih.govresearchgate.net Docking and quantum mechanical simulations suggest that the HPD group binds to the zinc ion in a bidentate fashion, coordinating through its two oxygen atoms (the hydroxyl oxygen and an adjacent carbonyl oxygen). nih.govresearchgate.net This mode of binding is similar to that of traditional hydroxamate-based inhibitors but is thought to offer greater stability due to the six-membered ring structure. researchgate.net The discovery of HPD as a ZBG has opened avenues for developing a new generation of selective and stable MMP inhibitors. nih.govresearchgate.net The choice of ZBG has been shown to be a critical determinant of the selectivity profile of MMP inhibitors. nih.gov
Stereo-Chemical Effects on Intermolecular Interactions
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor that governs the intermolecular interactions of chiral molecules like substituted piperazine-2,5-diones. The specific spatial orientation of substituents can determine whether a molecule fits correctly into a chiral binding site, such as those found in enzymes and receptors.
When substituents are added to the C3 and C6 positions of the piperazine-2,5-dione ring, cis and trans isomers can be formed. chemrxiv.orgresearchgate.net These diastereomers have different spatial arrangements of their substituent groups, leading to distinct pharmacological profiles. For example, hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can afford both cis and trans isomers, with the cis isomer often being the major product under certain conditions. chemrxiv.orgresearchgate.netsciprofiles.com The ability to selectively synthesize one isomer over the other is crucial for developing effective drugs.
Furthermore, the introduction of chiral centers leads to enantiomers, which can exhibit vastly different biological activities. Studies on marine-derived diketopiperazine dimers have isolated various stereoisomers, each displaying unique bioactivities, underscoring the importance of stereochemical configuration. mdpi.com
Q & A
Basic: What are the common synthetic routes for 1-hydroxypiperazine-2,5-dione derivatives, and how are their structures validated?
Answer:
this compound derivatives are typically synthesized via condensation reactions using hydrazines and α,β-unsaturated carbonyl precursors. For example, hydrazine hydrate reacts with substituted chalcones under reflux conditions to form pyrazolidine-dione scaffolds . Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR confirms regioselectivity and substituent positions.
- ESI-HRMS verifies molecular weight and purity.
- X-ray crystallography resolves absolute configurations, as demonstrated for 1-(2,5-dimethylphenyl)piperazine-1,4-dium .
Advanced: How can regioselectivity challenges in the synthesis of asymmetrically substituted derivatives be addressed?
Answer:
Regioselectivity issues arise due to competing nucleophilic attack sites on the diketopiperazine core. Strategies include:
- Temperature modulation : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products.
- Catalytic additives : Lewis acids (e.g., ZnCl₂) direct nucleophilic addition to specific carbonyl groups .
- Protecting groups : Temporary protection of hydroxyl or amine functionalities reduces side reactions .
Basic: What methodologies are employed to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution .
- Anti-inflammatory screening : Inhibition of cyclooxygenase (COX-2) via ELISA-based enzymatic assays .
- Receptor binding studies : Radioligand displacement assays for 5-HT1A or dopamine receptors, with IC₅₀ calculations .
Advanced: How can structure-activity relationships (SAR) be systematically studied for diketopiperazine analogs?
Answer:
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at defined positions on the aryl rings .
- Bioisosteric replacement : Replace hydroxyl groups with bioisosteres like fluorine or methyl to assess steric/electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GSK-3β) .
Basic: How are data contradictions resolved when different studies report conflicting bioactivity results?
Answer:
- Purity verification : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time).
- Structural reanalysis : Validate stereochemistry using circular dichroism (CD) or single-crystal XRD .
Advanced: What advanced techniques are used to study the 3D molecular interactions of diketopiperazines with biological targets?
Answer:
- X-ray crystallography : Resolve ligand-protein co-crystal structures (e.g., with S. aureus dehydrosqualene synthase) .
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories using AMBER or GROMACS .
- QSAR modeling : Develop predictive models using descriptors like logP and polar surface area .
Basic: What safety protocols are essential for handling this compound derivatives in the lab?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .
Advanced: How can computational toxicity prediction tools enhance the safety profiling of novel derivatives?
Answer:
- In silico platforms : Use ADMET Predictor or ProTox-II to estimate LD₅₀, hepatotoxicity, and mutagenicity.
- Read-across analysis : Compare with structurally similar compounds with known toxicity data .
- Metabolite prediction : Identify potential toxic metabolites via cytochrome P450 enzyme simulations .
Basic: What analytical methods are used to assess the stability of this compound under varying conditions?
Answer:
- Forced degradation studies : Expose compounds to heat (40–80°C), humidity (75% RH), and UV light.
- HPLC monitoring : Track degradation products over time .
- pH stability : Test solubility and stability in buffers (pH 1–13) .
Advanced: How can kinetic studies elucidate degradation pathways of diketopiperazine derivatives?
Answer:
- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., hydrolysis to linear peptides).
- Kinetic modeling : Apply first-order or Arrhenius equations to predict shelf-life under storage conditions .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolytic cleavage mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
